molecular formula C24H35Cl2N3O5 B13774994 Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride CAS No. 65876-21-3

Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride

Cat. No.: B13774994
CAS No.: 65876-21-3
M. Wt: 516.5 g/mol
InChI Key: OIBADQKMGCTAPT-UHFFFAOYSA-N
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Description

Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperazine ring, a phenyl group, and a trimethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Trimethoxyphenoxy Moiety: The trimethoxyphenoxy group can be synthesized through the methylation of a phenol derivative.

    Coupling Reactions: The final compound is formed by coupling the piperazine derivative with the trimethoxyphenoxy derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine rings.

    Reduction: Reduction reactions can occur, especially at the carbonyl group of the acetamide moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties, such as binding to specific receptors or enzymes.

Industry

In the industrial sector, it may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4-dimethoxyphenoxy)-, dihydrochloride
  • Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,5-dimethoxyphenoxy)-, dihydrochloride

Uniqueness

The uniqueness of Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride lies in its specific substitution pattern on the phenoxy ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

65876-21-3

Molecular Formula

C24H35Cl2N3O5

Molecular Weight

516.5 g/mol

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(3,4,5-trimethoxyphenoxy)acetamide;dihydrochloride

InChI

InChI=1S/C24H33N3O5.2ClH/c1-29-21-16-20(17-22(30-2)24(21)31-3)32-18-23(28)25-10-7-11-26-12-14-27(15-13-26)19-8-5-4-6-9-19;;/h4-6,8-9,16-17H,7,10-15,18H2,1-3H3,(H,25,28);2*1H

InChI Key

OIBADQKMGCTAPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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